molecular formula C7H4ClFN2 B1375392 2-Amino-3-chloro-5-fluorobenzonitrile CAS No. 1263277-06-0

2-Amino-3-chloro-5-fluorobenzonitrile

Cat. No.: B1375392
CAS No.: 1263277-06-0
M. Wt: 170.57 g/mol
InChI Key: XNQCLYHYYQRXNO-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-3-chloro-5-fluorobenzonitrile involves the reaction of 2-amino-5-fluorobenzonitrile with N-chloro-succinimide in acetonitrile at 80°C. The reaction mixture is stirred overnight, and the product is obtained by filtration and drying .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    N-chloro-succinimide: Used for chlorination reactions.

    Acetonitrile: Common solvent for reactions involving this compound.

    Zinc Chloride: Catalyst for certain coupling reactions.

Major Products Formed

    Substituted Benzonitriles: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2-Amino-3-chloro-5-fluorobenzonitrile is used in various scientific research applications, including:

    Organic Synthesis: As a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: In the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and reactivity with these targets. The exact pathways and molecular interactions can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluorobenzonitrile
  • 5-Amino-2-fluorobenzonitrile
  • 2-Amino-3-fluorobenzonitrile

Uniqueness

2-Amino-3-chloro-5-fluorobenzonitrile is unique due to the specific arrangement of the amino, chloro, and fluoro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-3-chloro-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQCLYHYYQRXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-5-fluorobenzonitrile (15.0 g, 110 mmol) in anhydrous acetonitrile (300 mL) was added N-chlorosuccinimide (16.0 g, 120 mmol) portionwise. The reaction mixture was heated at 80° C. for 18 hours under nitrogen. The resultant mixture was allowed to cool, concentrated under reduced pressure and then partitioned between EtOAc and water. The aqueous layer was extracted with ethyl acetate and the combined organic extracts were dried, filtered and concentrated under reduced pressure. The crude residue was purified by silica gel flash chromatography (10-20% diethyl ether in pentane) to afford the title compound as an off-white solid (9.6 g, 51% yield). 1H NMR (300 MHz, CDCl3): δ 7.27 (dd, J=7.9, 2.9 Hz, 1H), 7.08 (dd, J=7.6, 2.9 Hz, 1H), 4.67 (br s, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-6-chloro-4-fluoroaniline (6.0 g, 26.7 mmol), zinc cyanide (11.42 g, 97.6 mmol) and Pd(PPh3)4 (2.16 g, 1.92 mmol) in anhydrous DMF (84 mL) was heated at 80° C., under an atmosphere of argon for 24 hours. The reaction mixture was cooled and diluted with brine. This mixture was extracted with ethyl acetate (×3) and the combined organic layers were washed with water (×2), dried, filtered and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography (0-20% ethyl acetate in cyclohexane) to afford the title compound as a pale yellow solid (3.29 g, 72% yield). 1H NMR (300 MHz, CDCl3): δ 7.27 (dd, J=7.9, 2.9 Hz, 1H), 7.08 (dd, J=7.6, 2.9 Hz, 1H), 4.67 (br s, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
11.42 g
Type
catalyst
Reaction Step One
Quantity
2.16 g
Type
catalyst
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-5-fluorobenzonitrile (9.90 g, 72.8 mmol) in acetonitrile (200 mL) was added N-chlorosuccinimide (10.7 g, 80.1 mmol) in several portions. The reaction mixture was heated at 80° C. for 16 hours, then cooled and concentrated to approximately 100 mL under reduced pressure. The residue was poured into water (1 L), and the resultant precipitate was filtered, washed with water and dried (50° C. under vacuum) to give the title compound as a light brown solid (12.37 g, 100%). 1H NMR (300 MHz, CDCl3): δ 7.27 (dd, J=7.9, 2.9 Hz, 1H), 7.09 (dd, J=7.9, 2.9 Hz, 1H), 4.69 (br s, 2H).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

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